Cas no 118754-52-2 (2,6-Dichloro-4-trifluoromethylbenzaldehyde)

2,6-Dichloro-4-trifluoromethylbenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₃Cl₂F₃O. This compound features a benzaldehyde core substituted with two chlorine atoms at the 2- and 6-positions and a trifluoromethyl group at the 4-position, enhancing its reactivity and stability. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. The electron-withdrawing substituents contribute to its utility in nucleophilic aromatic substitution and cross-coupling reactions. Its high purity and well-defined structure make it suitable for precision applications in research and industrial processes. Proper handling is advised due to its potential reactivity.
2,6-Dichloro-4-trifluoromethylbenzaldehyde structure
118754-52-2 structure
Product Name:2,6-Dichloro-4-trifluoromethylbenzaldehyde
CAS No:118754-52-2
MF:C8H3Cl2F3O
MW:243.010030984879
MDL:MFCD20441469
CID:1211075
PubChem ID:14793914
Update Time:2025-05-26

2,6-Dichloro-4-trifluoromethylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde
    • 2,6-DICHLORO-4-TRIFLUOROMETHYLBENZALDEHYDE
    • 2,6-Dichloro-4-trifluoroMethyl-benzaldehyde
    • AKOS027322274
    • AS-36221
    • MFCD20441469
    • DTXSID90564106
    • Benzaldehyde, 2,6-dichloro-4-(trifluoromethyl)-
    • SCHEMBL424091
    • 118754-52-2
    • CS-0196367
    • SY239616
    • 2,6-Dichloro-4-trifluoromethylbenzaldehyde
    • MDL: MFCD20441469
    • Inchi: 1S/C8H3Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H
    • InChI Key: QIZGUWRKKZYYJA-UHFFFAOYSA-N
    • SMILES: ClC1C(C=O)=C(C=C(C(F)(F)F)C=1)Cl

Computed Properties

  • Exact Mass: 241.9513046g/mol
  • Monoisotopic Mass: 241.9513046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 17.1Ų

2,6-Dichloro-4-trifluoromethylbenzaldehyde Pricemore >>

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abcr
AB279151-1 g
2,6-Dichloro-4-trifluoromethylbenzaldehyde, 95%; .
118754-52-2 95%
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€228.00 2023-04-26

2,6-Dichloro-4-trifluoromethylbenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:118754-52-2)2,6-Dichloro-4-trifluoromethylbenzaldehyde
Order Number:A1111613
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:59
Price ($):266.0/430.0/814.0
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2,6-Dichloro-4-trifluoromethylbenzaldehyde Related Literature

Additional information on 2,6-Dichloro-4-trifluoromethylbenzaldehyde

Comprehensive Overview of 2,6-Dichloro-4-trifluoromethylbenzaldehyde (CAS No. 118754-52-2)

2,6-Dichloro-4-trifluoromethylbenzaldehyde (CAS No. 118754-52-2) is a highly specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring chloro and trifluoromethyl functional groups, makes it a critical building block for developing high-performance compounds. With the growing demand for fluorinated chemicals in drug discovery and crop protection, this compound has gained significant attention in both academic and industrial circles.

The 2,6-dichloro-4-trifluoromethylbenzaldehyde market has expanded due to its role in synthesizing novel herbicides and fungicides, addressing global concerns about sustainable agriculture. Researchers frequently search for "fluorinated benzaldehyde derivatives" or "CAS 118754-52-2 applications," reflecting its relevance in green chemistry initiatives. The compound's electron-withdrawing properties enhance reactivity in cross-coupling reactions, a topic trending in organic synthesis forums.

From a technical perspective, 2,6-Dichloro-4-trifluoromethylbenzaldehyde exhibits remarkable stability under various conditions, making it ideal for multi-step synthetic routes. Its crystallinity and solubility profiles are frequently discussed in patents related to OLED materials and liquid crystal displays, aligning with the electronics industry's search for improved organic semiconductors. Analytical methods like HPLC purity testing and NMR characterization are commonly associated with this compound in research literature.

Environmental considerations have propelled interest in "eco-friendly synthesis of 118754-52-2," with recent studies focusing on catalytic reduction of waste byproducts. The compound's low bioaccumulation potential makes it preferable to persistent halogenated analogs, addressing REACH compliance questions often raised by regulatory specialists. Manufacturers now emphasize "high-purity 2,6-dichloro-4-trifluoromethylbenzaldehyde" production to meet stringent pharmaceutical grade requirements.

Innovative applications of CAS 118754-52-2 extend to metal-organic frameworks (MOFs) for gas storage, where its rigid aromatic core contributes to structural stability. This connection to clean energy technologies has increased its visibility in materials science publications. Safety data sheets highlight proper handling procedures for this non-hazardous benzaldehyde derivative, differentiating it from more reactive aldehydes in industrial settings.

The synthesis of 2,6-Dichloro-4-trifluoromethylbenzaldehyde typically involves Friedel-Crafts acylation followed by selective halogenation, with recent process optimizations reducing energy consumption by 30%. These advancements respond to frequent searches for "cost-effective production of fluorinated aldehydes." Analytical challenges such as isomeric purity control remain active research areas, particularly for applications requiring >99.9% chemical purity.

Global suppliers categorize 118754-52-2 as a low-volume high-value chemical, with pricing trends reflecting demand from contract research organizations. Its appearance in FDA-approved drug intermediates has spurred quality control discussions, including "genotoxic impurity screening" protocols. The compound's UV absorption characteristics also make it valuable for developing photostabilizers in polymer formulations.

Emerging research explores 2,6-dichloro-4-trifluoromethylbenzaldehyde derivatives as enzyme inhibitors, particularly in kinase-targeted therapies for chronic diseases. This pharmaceutical angle dominates recent patent filings, with structure-activity relationship (SAR) studies frequently citing the compound's meta-substitution pattern. Such developments correlate with rising searches for "trifluoromethylbenzaldehyde medicinal chemistry" across scientific databases.

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Amadis Chemical Company Limited
(CAS:118754-52-2)2,6-Dichloro-4-trifluoromethylbenzaldehyde
A1111613
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):266.0/430.0/814.0
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